9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-

GC‑MS method development purine profiling retention index library

9H‑Purine, 9‑(trimethylsilyl)‑6‑[(trimethylsilyl)oxy]‑ (CAS 17962‑89‑9), commonly designated hypoxanthine di‑TMS or O⁶,9‑bis(trimethylsilyl)hypoxanthine, is a fully O‑ and N‑protected purine derivative belonging to the class of nucleic‑base trimethylsilyl (TMS) ethers [REFS‑1]. Its molecular formula C₁₁H₂₀N₄OSi₂ (MW 280.47 g mol⁻¹) and defined substitution pattern at both the 6‑oxo and 9‑imidazole positions produce unique chromatographic and reactivity vectors—most critically a Kovats retention index that is clearly resolvable from the indices of adenine bis‑TMS (ΔI ≈ 51 units on OV‑101 at 160 °C) and guanine tris‑TMS (ΔI > 250 units), which eliminates ambiguous identification in complex biological matrices [REFS‑2][REFS‑3].

Molecular Formula C11H20N4OSi2
Molecular Weight 280.47 g/mol
CAS No. 17962-89-9
Cat. No. B102029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-
CAS17962-89-9
Molecular FormulaC11H20N4OSi2
Molecular Weight280.47 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N1C=NC2=C1N=CN=C2O[Si](C)(C)C
InChIInChI=1S/C11H20N4OSi2/c1-17(2,3)15-8-14-9-10(15)12-7-13-11(9)16-18(4,5)6/h7-8H,1-6H3
InChIKeyGQQMYRBRLIEVPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]- (CAS 17962-89-9) Demands Evidence‑Based Selection Over Generic Purine Silyl Ethers


9H‑Purine, 9‑(trimethylsilyl)‑6‑[(trimethylsilyl)oxy]‑ (CAS 17962‑89‑9), commonly designated hypoxanthine di‑TMS or O⁶,9‑bis(trimethylsilyl)hypoxanthine, is a fully O‑ and N‑protected purine derivative belonging to the class of nucleic‑base trimethylsilyl (TMS) ethers [REFS‑1]. Its molecular formula C₁₁H₂₀N₄OSi₂ (MW 280.47 g mol⁻¹) and defined substitution pattern at both the 6‑oxo and 9‑imidazole positions produce unique chromatographic and reactivity vectors—most critically a Kovats retention index that is clearly resolvable from the indices of adenine bis‑TMS (ΔI ≈ 51 units on OV‑101 at 160 °C) and guanine tris‑TMS (ΔI > 250 units), which eliminates ambiguous identification in complex biological matrices [REFS‑2][REFS‑3]. These properties are not shared by other “TMS‑purine” catalog items, making the compound a non‑interchangeable reference standard for targeted GC‑MS, metabolomics, and impurity profiling workflows [REFS‑1].

Why Generic ‘TMS-Purine’ Substitution Fails: The Analytical and Synthetic Cost of Ignoring Regio‑specific Silylation


Catalog descriptions often group 17962‑89‑9 under the generic label “hypoxanthine, TMS derivative” or “bis(trimethylsilyl)hypoxanthine,” but the exact positions of silylation dictate both chromatographic behaviour and downstream reactivity. Mono‑TMS hypoxanthine (e.g., 6‑TMS‑purine) exhibits a 50–80 unit lower retention index and frequently co‑elutes with other purine bases, making it unsuitable for selective GC‑MS quantification [REFS‑1]. Likewise, over‑silylated analogues such as hypoxanthine tris‑TMS (formed when forcing conditions are applied) alter the mass spectrum base peak and generate fragment ions that interfere with MRM transitions [REFS‑2]. In nucleoside synthesis, the 9‑TMS group is essential for Hilbert‑Johnson glycosylation; substitution with a 7‑TMS regioisomer reduces coupling yield by > 40 % because of altered leaving‑group ability [REFS‑3]. Therefore, a generic “TMS‑hypoxanthine” purchase—without verified O⁶,9‑bis‑substitution—introduces risk of incorrect retention time matching, quantitative bias, and synthetic failure that no post‑purchase QC can fully remediate.

Product‑Specific Quantitative Evidence for 9H‑Purine, 9‑(trimethylsilyl)‑6‑[(trimethylsilyl)oxy]‑ (CAS 17962‑89‑9)


GC Separation Efficiency: Baseline Resolution from Adenine Bis‑TMS and Guanine Tris‑TMS on Standard Non‑Polar Columns

Under identical isothermal conditions (OV‑101 packed column, 160 °C), hypoxanthine di‑TMS (CAS 17962‑89‑9) exhibits a Kovats retention index (I) of 1798, whereas adenine bis‑TMS (N⁶,9‑bis(trimethylsilyl)adenine, CAS 17995‑04‑9) yields I = 1849—a net difference of 51 index units that translates to a resolution factor Rs > 1.5 on a standard 2 m packed column [REFS‑1]. When extended to capillary columns (VF‑5MS, 30 m × 0.25 mm, temperature‑programmed), the target compound gives I = 1809.6–1812.2, while guanine tris‑TMS (CAS not applicable) registers I ≈ 2132, yielding ΔI > 320 units and unequivocal baseline separation [REFS‑2][REFS‑3].

GC‑MS method development purine profiling retention index library

Mass Spectral Selectivity: Unique Electron‑Ionisation Fragment Signature Enables Identity Confirmation Without Reference Standards

The electron‑ionisation (EI) mass spectrum of hypoxanthine di‑TMS (2 TMS) is dominated by the [M–CH₃]⁺ ion at m/z 265, with a characteristic base peak at m/z 73 ([(CH₃)₃Si]⁺) and a diagnostic fragment at m/z 280 (M⁺•) of relative abundance ~5–8 % [REFS‑1]. In contrast, adenine bis‑TMS (2 TMS) yields a base peak at m/z 279 ([M–CH₃]⁺) and an intense M⁺• at m/z 279 (relative abundance > 40 %), while guanine tris‑TMS (3 TMS) produces a base peak at m/z 367 ([M–CH₃]⁺) and a much weaker M⁺• [REFS‑2]. The distinct m/z 265 fragment of the target compound permits selected‑ion monitoring (SIM) at an m/z that is virtually absent from co‑occurring purine spectra, providing a > 100‑fold signal‑to‑noise advantage over full‑scan methods for trace‑level detection [REFS‑1].

mass spectrometry derivatisation chemistry qualitative analysis

Synthetic Utility in Nucleoside Chemistry: Regioselective 9‑TMS Protection Enables High‑Yield Coupling Reactions

The 9‑TMS group is specifically installed during silylation with hexamethyldisilazane (HMDS) in the presence of a catalytic amount of silica sulfuric acid (SSA), yielding the O⁶,9‑bis‑TMS derivative in > 95 % isolated yield [REFS‑1]. When employed in the silyl‑Hilbert‑Johnson glycosylation with acylglycosyl halides, this regioisomer affords the desired 9‑β‑nucleoside in 72–84 % yield, whereas the isomeric 7‑TMS‑hypoxanthine (formed under basic silylation conditions) gives < 30 % of the 9‑β‑product under identical conditions [REFS‑2]. The carbonitrile‑assisted stereoselective process, applicable only to the 9‑TMS‑protected purine, achieves a β/α ratio > 20:1 and isolated yields exceeding 80 % [REFS‑3].

nucleoside synthesis silyl‑Hilbert‑Johnson reaction protecting group strategy

HPLC Purity and Column Reproducibility: Validated Reverse‑Phase Method for Routine Quality‑Control Monitoring

A validated reversed‑phase HPLC method using a Newcrom R1 column (acetonitrile/water/phosphoric acid mobile phase, 3 µm particles) achieves baseline separation of 9H‑Purine, 9‑(trimethylsilyl)‑6‑[(trimethylsilyl)oxy]‑ from its primary hydrolysis product (6‑oxo‑9H‑purine) and the mono‑TMS intermediate, with a resolution factor Rs ≥ 2.0 and a limit of detection (LOD) of 0.05 µg mL⁻¹ [REFS‑1]. Comparable C18 columns without embedded ion‑pairing groups fail to resolve the mono‑TMS impurity, reporting Rs = 0.8–1.0, which leads to over‑estimation of purity by 2–5 area‑% [REFS‑1]. The method is scalable to preparative isolation and is compatible with formic acid substitution for MS detection [REFS‑1].

HPLC method validation quality control impurity profiling

Best Research and Industrial Application Scenarios for 9H‑Purine, 9‑(trimethylsilyl)‑6‑[(trimethylsilyl)oxy]‑ (CAS 17962‑89‑9)


Targeted GC‑MS Metabolomics of Purine Disorders (e.g., Lesch‑Nyhan Syndrome) Using Definitive Retention‑Index Matching

Clinical laboratories quantifying urinary hypoxanthine as a biomarker for inherited purine salvage disorders require a derivatisation standard that elutes at a precisely defined retention index (I = 1810 ± 2 on VF‑5MS) and generates an interference‑free quantitative ion (m/z 265). The quantitative ΔI gap of 51 units vs adenine bis‑TMS and > 320 units vs guanine tris‑TMS eliminates cross‑analyte misidentification (Evidence Item 1), while the unique m/z 265 fragment enables SIM‑based quantification at sub‑ng mL⁻¹ levels without costly isotopically‑labelled internal standards (Evidence Item 2).

Process Chemistry Quality Control for Silyl‑Hilbert‑Johnson Nucleoside Intermediates

During the kilogram‑scale manufacture of purine nucleoside anti‑viral agents, the precise regio‑isomeric purity of the silyl‑hypoxanthine intermediate dictates coupling yield. The validated HPLC method on a Newcrom R1 column resolves the active 9‑TMS‑hypoxanthine from the inactive mono‑TMS impurity with Rs ≥ 2.0 (Evidence Item 4), enabling real‑time batch monitoring. Procurement of CAS 17962‑89‑9 that meets this Rs specification guarantees a glycosylation yield of ≥ 72 % (Evidence Item 3), whereas a generic “bis‑TMS” product showing Rs < 1.0 risks a yield drop to < 30 % and a 2‑3× increase in cost‑of‑goods.

Environmental Trace‑Level Analysis of Purine Xenobiotics in Wastewater Using Selective Ion Monitoring

Environmental chemists detecting purine‑based pharmaceuticals or metabolites in wastewater influent rely on the m/z 265 ion for SIM, which provides a > 100‑fold selectivity gain over full‑scan acquisition (Evidence Item 2). The capacity to run on a standard VF‑5MS capillary column without co‑elution from adenine or guanine TMS derivatives (ΔI > 50) simplifies method set‑up and avoids the need for two‑dimensional GC (Evidence Item 1), reducing instrument capital costs by ~40 % relative to comprehensive GC×GC‑TOF workflows.

Reference Standard for Retention‑Index Library Construction and Inter‑Laboratory Data Harmonisation

Metabolomics consortia (e.g., the Fiehn laboratory GC‑MS metabolomics RTL libraries) require primary standards with well‑characterised and reproducible Kovats indices across multiple column chemistries. The NIST‑curated retention indices for CAS 17962‑89‑9—including I = 1798 (OV‑101, isothermal), 1793–1796 (OV‑1, programmed), and 1809.6–1812.2 (VF‑5MS) (Evidence Item 1)—provide a multi‑column reference dataset that allows laboratories to calibrate their own systems and harmonise peak identifications across platforms, a capability that is unavailable for the more common but poorly characterised mono‑TMS or tris‑TMS hypoxanthine variants.

Quote Request

Request a Quote for 9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.